3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine
Overview
Description
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with a thiazole moiety and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridazine ring via a condensation reaction. The sulfanyl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.
Scientific Research Applications
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole and pyridazine rings can interact with enzymes or receptors, modulating their activity. The sulfanyl group can also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like dabrafenib and dasatinib, which contain thiazole rings, are known for their anticancer properties.
Pyridazine Derivatives: Compounds like pyridazine-based kinase inhibitors are used in various therapeutic applications.
Uniqueness
What sets 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine apart is its unique combination of functional groups, which can lead to diverse chemical reactivity and potential biological activities. The presence of both thiazole and pyridazine rings, along with the sulfanyl group, provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
5-[6-[(2,5-dimethylphenyl)methylsulfanyl]pyridazin-3-yl]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS2/c1-15-5-6-16(2)19(13-15)14-29-22-12-11-21(26-27-22)23-17(3)25-24(30-23)18-7-9-20(28-4)10-8-18/h5-13H,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYLRRDZUAUCGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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